molecular formula C9H9NO2S B11903184 6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid

6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B11903184
M. Wt: 195.24 g/mol
InChI Key: HRSYPLDILWVFIX-UHFFFAOYSA-N
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Description

6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate as a starting material . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid
  • Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
  • Furo[3,2-b]pyrroles

Uniqueness: 6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

6-ethylthieno[2,3-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C9H9NO2S/c1-2-10-7(9(11)12)5-6-3-4-13-8(6)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

HRSYPLDILWVFIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C1SC=C2)C(=O)O

Origin of Product

United States

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